molecular formula C9H8N2O2 B126750 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-80-9

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B126750
CAS RN: 143803-80-9
M. Wt: 176.17 g/mol
InChI Key: HZJGXGAWAMFKHK-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 143803-80-9 . It has a molecular weight of 176.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is 1S/C9H8N2O2/c1-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid substance with a melting point of 227-230°C . It is typically stored at room temperature .

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, have been identified as strategic compounds for optical applications . These compounds have simpler and greener synthetic methodologies and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

Compounds like 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid allow good solid-state emission intensities . This makes them suitable for designing solid-state emitters .

Photobleaching Performance

These compounds exhibit excellent photobleaching performance. After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of these dyes decreased by 89–94% .

Inhibitors of PI3Kδ

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been designed and synthesized as a new library of small-molecule inhibitors . These inhibitors have IC50 values in the low nanomolar range and high selectivity against the PI3Kδ isoform . PI3Kδ is an essential signaling biomolecule that regulates the differentiation, proliferation, migration, and survival of immune cells .

Potential Asthma Treatment

One of the compounds from the new library of small-molecule inhibitors, CPL302253, has shown potential for clinical development as an inhaled drug to prevent asthma .

Antifungal Activities

Some derivatives of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid have shown significant antifungal activities against various fungi .

Inhibitory Activity Against Cancer

Certain derivatives of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid have shown significant inhibitory activity against cancer . These compounds have IC50 values in the low micromolar range, making them potential candidates for cancer treatment .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJGXGAWAMFKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599745
Record name 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

143803-80-9
Record name 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (2.73 g) in THF/EtOH (30/15 mL) was added 1N aqueous sodium hydroxide solution (20 mL), and the mixture was stirred at 80° C. for 4 hr. To the reaction mixture was added 1N hydrochloric acid at 0° C., and the mixture was extracted with THF/EtOAc. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with cooled hexane/IPE to give the title compound (2.11 g).
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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